2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid
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Overview
Description
2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid is a heterocyclic compound that features a thiazolidine ring fused to a benzoic acid moiety The thiazolidine ring is a five-membered ring containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid typically involves the reaction of a substituted benzoic acid with a thiazolidine derivative. One common method includes the condensation of 3,5,5-trimethyl-2-thiazolidinone with a benzoic acid derivative under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or toluene, with a catalyst like hydrochloric acid or acetic acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods can improve yield, purity, and reaction efficiency while minimizing waste and reducing production costs .
Chemical Reactions Analysis
Types of Reactions
2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives with different oxidation states.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzoic acid moiety or the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoic acid or thiazolidine ring .
Scientific Research Applications
2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent due to its unique structure and biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Thiazolidine-4-carboxylic acid: Another thiazolidine derivative with similar structural features but different biological activity.
2-(2-Thiazolyl)benzoic acid: A compound with a thiazole ring instead of a thiazolidine ring, leading to different chemical properties and applications.
Uniqueness
2-(3,5,5-Trimethyl-1,3-thiazolidin-2-yl)benzoic acid is unique due to the presence of the 3,5,5-trimethyl substitution on the thiazolidine ring, which can influence its chemical reactivity and biological activity. This substitution pattern may enhance its stability and selectivity in various applications .
Properties
CAS No. |
92748-85-1 |
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Molecular Formula |
C13H17NO2S |
Molecular Weight |
251.35 g/mol |
IUPAC Name |
2-(3,5,5-trimethyl-1,3-thiazolidin-2-yl)benzoic acid |
InChI |
InChI=1S/C13H17NO2S/c1-13(2)8-14(3)11(17-13)9-6-4-5-7-10(9)12(15)16/h4-7,11H,8H2,1-3H3,(H,15,16) |
InChI Key |
MVMNXDRORRHHJV-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C(S1)C2=CC=CC=C2C(=O)O)C)C |
Origin of Product |
United States |
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